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Introduction

1H-Inden-1-ones are a pivotal class of carbocyclic compounds, forming the structural core of
numerous molecules with significant applications in medicinal chemistry, materials science, and
as versatile intermediates in organic synthesis.[1][2] Traditional synthetic routes to these
scaffolds often require harsh reaction conditions or pre-functionalized starting materials, which
can limit their overall efficiency and substrate scope.[1] Modern organometallic chemistry has
introduced powerful alternatives, with rhodium catalysis emerging as a particularly robust and
elegant strategy for the construction of indenone frameworks. These methods, often
proceeding via C-H activation, annulation, or cycloaddition pathways, offer high atom economy,
broad functional group tolerance, and access to diverse substitution patterns under milder
conditions.

This document provides detailed application notes and experimental protocols for key rhodium-
catalyzed methodologies for the synthesis of 1H-inden-1-ones, intended to be a practical
guide for researchers in academic and industrial settings.

Method 1: Rh(lll)-Catalyzed C-H Annulation of
Arylnitrones with Internal Alkynes
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This method provides a mild, redox-neutral pathway to 2,3-disubstituted indenones. The nitrone

functionality serves as an efficient directing group for the ortho-C—H activation of the aryl ring,

which then undergoes annulation with an internal alkyne.[2][3]

Reaction Scheme:

A general representation of the Rh(lll)-catalyzed C-H annulation of an N-tert-butyl-a-arylnitrone

with an internal alkyne to yield a 2,3-disubstituted-1H-inden-1-one.

Data Presentation

Table 1: Substrate Scope for the Annulation of Arylnitrones and Alkynes[2][3]

Arylnitrone .
Entry (RY) Alkyne (R?%, R®) Product Yield (%)
Diphenylacetylen  2,3-Diphenyl-1H-
1 Phenyl phenyiacety ) pheny 95
e inden-1-one
_ 5-Methyl-2,3-
Diphenylacetylen ]
2 4-Methylphenyl diphenyl-1H- 89
e
inden-1-one
) 5-Methoxy-2,3-
Diphenylacetylen )
3 4-Methoxyphenyl diphenyl-1H- 94
e
inden-1-one
5-Fluoro-2,3-
Diphenylacetylen ]
4 4-Fluorophenyl diphenyl-1H- 70
e
inden-1-one
2,3-Di(p-
1,2-di(p- -
5 Phenyl tolyl)-1H-inden-1- 96
tolyl)acetylene
one
2-Methyl-3-
1-Phenyl-1- )
6 Phenyl phenyl-1H-inden- 75
propyne
1-one
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Experimental Protocol

General Procedure for the Synthesis of 2,3-Diphenyl-1H-inden-1-one:[2]

» To an oven-dried Schlenk tube, add N-tert-butyl-a-phenylnitrone (0.2 mmol, 1.0 equiv.),
diphenylacetylene (0.3 mmol, 1.5 equiv.), [Cp*RhCIz]z (3.1 mg, 0.005 mmol, 2.5 mol %), and
AgSbFe (34.4 mg, 0.1 mmol, 50 mol %).

o Evacuate and backfill the tube with argon three times.

e Add 1.0 mL of 1,2-dichloroethane (DCE) via syringe.

« Stir the reaction mixture at 60 °C for 12 hours.

 After cooling to room temperature, concentrate the mixture under reduced pressure.

 Purify the residue by flash column chromatography on silica gel (eluting with petroleum
ether/ethyl acetate) to afford the desired product.

Proposed Mechanism Workflow
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Caption: Proposed catalytic cycle for Rh(lll)-catalyzed indenone synthesis.
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Method 2: Rh-Catalyzed C-H Activation Cascade of
Benzimidates and Alkenes

This innovative one-pot method constructs difunctionalized indenones from readily available
benzimidates and electron-deficient alkenes. The reaction proceeds through a complex
cascade involving C-H alkenylation, cyclization, oxidation, and C-N bond cleavage under mild
conditions, with manganese(ll) acetate playing a crucial role.[1][4][5]

Reaction Scheme:

A general representation of the Rh-catalyzed cascade reaction between a benzimidate and an
alkene to form a difunctionalized 1H-inden-1-one.

Data Presentation

Table 2: Synthesis of Indenones via Benzimidate and Alkene Cascade|[1]
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Entry

Benzimidate
(RY)

Alkene

Product

Yield (%)

Phenyl

n-Butyl acrylate

2-
(Butoxycarbonyl)
-3-methyl-1H-
inden-1-one

85

4-Methylphenyl

n-Butyl acrylate

2-
(Butoxycarbony!l)
-3,5-dimethyl-1H-

inden-1-one

81

4-Fluorophenyl

n-Butyl acrylate

2-
(Butoxycarbonyl)
-5-fluoro-3-
methyl-1H-inden-
1-one

73

Phenyl

Methyl

methacrylate

2-
(Methoxycarbony
)-3,3-dimethyl-
1H-inden-1-one

78

Phenyl

Acrylonitrile

3-Methyl-1-oxo-
1H-indene-2-

carbonitrile

65

Phenyl

N,N-
Dimethylacrylami
de

N,N,3-Trimethyl-
1-oxo-1H-
indene-2-

carboxamide

Experimental Protocol

General Procedure for the Synthesis of 2-(Butoxycarbonyl)-3-methyl-1H-inden-1-one:[1]

 In a screw-capped vial, combine methyl N-phenylbenzimidate (0.2 mmol, 1.0 equiv.), n-butyl
acrylate (0.4 mmol, 2.0 equiv.), [Cp*RhCI2]2 (6.2 mg, 0.01 mmol, 5 mol %), AgSbFs (68.7 mg,
0.2 mmol, 1.0 equiv.), and Mn(OAc)2 (34.6 mg, 0.2 mmol, 1.0 equiv.).
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e Add 2.0 mL of tert-amyl alcohol (t-AmylOH) as the solvent.
e Seal the vial and stir the mixture at 80 °C for 20 hours.

» After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter
through a pad of Celite.

o Concentrate the filtrate under reduced pressure.

» Purify the resulting residue by preparative thin-layer chromatography (PTLC) to yield the
pure product.

Logical Workflow Diagram
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Caption: Stepwise cascade process for indenone synthesis from benzimidates.
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Method 3: Rh(l)-Catalyzed Decarbonylative
Cycloaddition

This strategy utilizes 1H-indene-1,2,3-triones (ninhydrin analogues) and alkynes to construct
indenone frameworks through a formal [5+2-2] cycloaddition. A rhodium(l) complex catalyzes
the reaction, which involves the activation of a C-C bond and the extrusion of two carbon
monoxide molecules.[6][7]

Reaction Scheme:

A general representation of the Rh(l)-catalyzed decarbonylative cycloaddition of a 1H-indene-
1,2,3-trione with an internal alkyne.

Data Presentation

Table 3: Synthesis of Indenones via Decarbonylative Cycloaddition[7]
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1H-indene-

. Alkyne (R?, . .
Entry 1,2,3-trione RY) Additive Product Yield (%)
(RY)
) 2,3-Diphenyl-
_ Diphenylacet _
1 Unsubstituted CuClz 1H-inden-1- 85
ylene
one
5-Methoxy-
Diphenylacet 2,3-diphenyl-
2 5-Methoxy pheny CuCl2 ) pheny 81
ylene 1H-inden-1-
one
) 5-Bromo-2,3-
Diphenylacet )
3 5-Bromo CuCl2 diphenyl-1H- 75
ylene )
inden-1-one
1,2-di(p- 2,3-Di(p-
4 Unsubstituted  tolyl)acetylen CuClz tolyl)-1H- 88
e inden-1-one
2-Methyl-3-
) 1-Phenyl-1-
5 Unsubstituted CuClz phenyl-1H- 72
propyne :
inden-1-one

Experimental Protocol

General Procedure for the Synthesis of 2,3-Diphenyl-1H-inden-1-one:[7]

o To a sealed tube, add 1H-indene-1,2,3-trione (0.3 mmol, 1.5 equiv.), diphenylacetylene (0.2
mmol, 1.0 equiv.), [Rh(COD)CI]z2 (4.9 mg, 0.01 mmol, 5 mol %), rac-BINAP (12.5 mg, 0.02
mmol, 10 mol %), and CuClz (4.0 mg, 0.03 mmol, 15 mol %).

o Evacuate and backfill the tube with argon.
e Add 2.0 mL of anhydrous toluene via syringe.

e Heat the reaction mixture at 130 °C for 24 hours.
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 After cooling, pass the mixture through a short pad of silica gel, eluting with
dichloromethane.

» Concentrate the eluent and purify the residue by flash column chromatography (petroleum
ether/ethyl acetate) to obtain the indenone product.

Reaction Pathway Diagram
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Oxidative
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e
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Caption: Key steps in the decarbonylative cycloaddition pathway.

Conclusion

Rhodium-catalyzed reactions represent a powerful and versatile platform for the synthesis of
1H-inden-1-ones. The methodologies presented here—C-H annulation, cascade reactions,
and decarbonylative cycloadditions—highlight the diverse strategies available to chemists.
These protocols offer mild conditions, broad substrate applicability, and access to complex
molecular architectures from simple starting materials, making them highly valuable for
applications in drug discovery and materials science. By providing detailed, reproducible
protocols and clear data summaries, we hope to facilitate the adoption and further development
of these elegant synthetic transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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